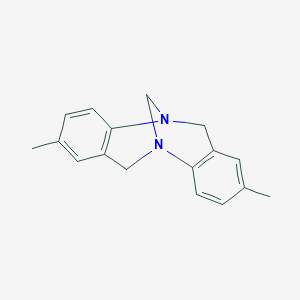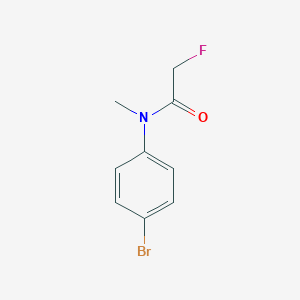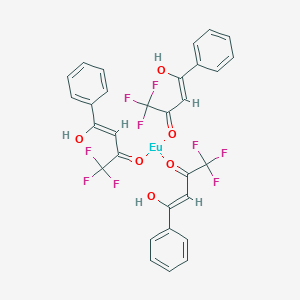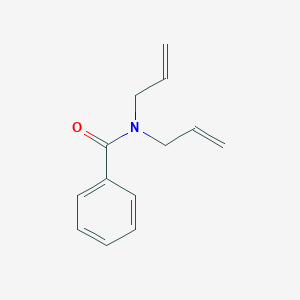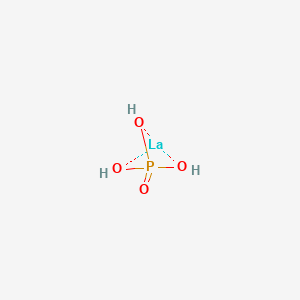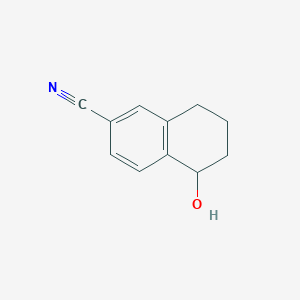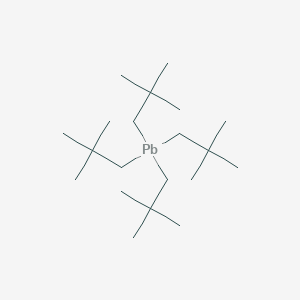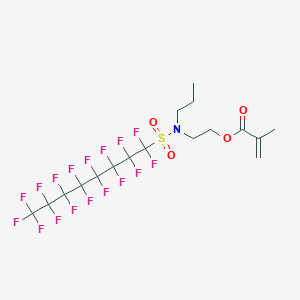
2-(((Heptadecafluorooctyl)sulphonyl)propylamino)ethyl methacrylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(((Heptadecafluorooctyl)sulphonyl)propylamino)ethyl methacrylate, commonly known as HFOPA, is a fluorinated monomer that has gained significant attention in the scientific community due to its unique properties and potential applications. It is a methacrylate-based monomer that contains a fluorinated sulfonamide group, which imparts hydrophobicity and low surface energy to the polymer synthesized from it.
作用機序
The mechanism of action of HFOPA is based on its unique chemical structure, which contains a fluorinated sulfonamide group. The fluorine atoms in the sulfonamide group are highly electronegative, which results in a partial negative charge on the sulfur atom. This partial negative charge can interact with positively charged groups, such as amino groups in proteins and nucleic acids, through electrostatic interactions. This interaction can alter the conformation and function of the biomolecules, leading to biological effects.
生化学的および生理学的効果
HFOPA has been shown to have various biochemical and physiological effects, including antimicrobial activity, protein adsorption inhibition, and cell adhesion inhibition. The hydrophobicity and low surface energy of HFOPA can prevent the adsorption of proteins and cells onto surfaces modified with it, which can be useful in applications where biocompatibility is important. Additionally, HFOPA has been shown to have antimicrobial activity against various bacteria and fungi, which can be useful in medical and industrial applications.
実験室実験の利点と制限
HFOPA has several advantages for lab experiments, including its high purity, ease of synthesis, and versatility in surface modification and polymer synthesis. However, HFOPA can be difficult to handle due to its low solubility in water and polar solvents, which can limit its use in some applications. Additionally, the toxicity of HFOPA and its derivatives is not well understood, which can be a limitation for some applications.
将来の方向性
There are several future directions for the research on HFOPA, including the development of new synthesis methods, the investigation of its toxicity and biocompatibility, and the exploration of its applications in drug delivery and tissue engineering. Additionally, the use of HFOPA in surface modification and anti-fouling coatings for marine applications is an area of active research. Overall, the unique properties of HFOPA make it a promising candidate for various scientific research applications, and further research is needed to fully explore its potential.
合成法
The synthesis of HFOPA involves the reaction of 2-aminoethyl methacrylate with perfluorooctanesulfonyl fluoride (POSF). The reaction proceeds via a nucleophilic substitution mechanism, where the amino group in 2-aminoethyl methacrylate attacks the electrophilic carbon in POSF, resulting in the formation of HFOPA. The reaction requires the use of a base catalyst, such as triethylamine, and a polar solvent, such as dimethylformamide. The yield of the reaction is typically high, and the purity of the product can be improved through distillation or recrystallization.
科学的研究の応用
HFOPA has been used in a wide range of scientific research applications, including surface modification, drug delivery, and tissue engineering. Due to its hydrophobicity and low surface energy, HFOPA can be used to modify the surface properties of various materials, such as metals, polymers, and ceramics. The modified surfaces exhibit improved water repellency, reduced friction, and increased biocompatibility. HFOPA has also been used as a building block for the synthesis of amphiphilic block copolymers, which can self-assemble into micelles and vesicles for drug delivery applications. Additionally, HFOPA-based polymers have been used as scaffolds for tissue engineering, where they can provide a suitable microenvironment for cell growth and differentiation.
特性
CAS番号 |
13285-40-0 |
|---|---|
製品名 |
2-(((Heptadecafluorooctyl)sulphonyl)propylamino)ethyl methacrylate |
分子式 |
C17H16F17NO4S |
分子量 |
653.4 g/mol |
IUPAC名 |
2-[1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctylsulfonyl(propyl)amino]ethyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C17H16F17NO4S/c1-4-5-35(6-7-39-9(36)8(2)3)40(37,38)17(33,34)15(28,29)13(24,25)11(20,21)10(18,19)12(22,23)14(26,27)16(30,31)32/h2,4-7H2,1,3H3 |
InChIキー |
XBWYIWRSPVIPCH-UHFFFAOYSA-N |
SMILES |
CCCN(CCOC(=O)C(=C)C)S(=O)(=O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
正規SMILES |
CCCN(CCOC(=O)C(=C)C)S(=O)(=O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
その他のCAS番号 |
13285-40-0 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



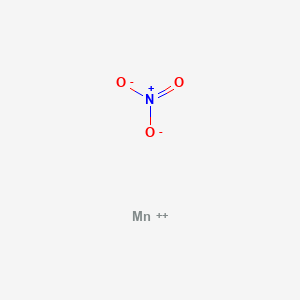

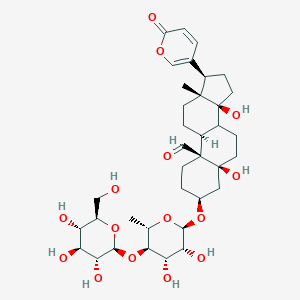
![4-[(3,4-Dihydroxyphenyl)methyl]benzene-1,2-diol](/img/structure/B89054.png)
